molecular formula C22H26N2OS2 B12140093 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12140093
M. Wt: 398.6 g/mol
InChI Key: LSQIBUGTWNULRS-UHFFFAOYSA-N
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Description

2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a high-purity synthetic compound designed for research applications, particularly in the areas of enzymology and oncology. This molecule features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core scaffold, a structure recognized for its diverse biological properties and similarity to endogenous substances, which contributes to its promising bioactivity profile . The core structure is functionalized at the 2-position with a (4-tert-butylbenzyl)sulfanyl group, which modulates its physicochemical properties and biological interactions. With a molecular formula of C22H26N2OS2 and a molecular weight of 398.585 g/mol, this compound presents a logP of 5.46, indicating high lipophilicity, and a polar surface area of 88.43 Ų . The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold is a pharmaceutically relevant heterocyclic system that has demonstrated significant potential in biochemical research. Pyrimidine derivatives, particularly those containing the tetrahydrobenzothieno fragment, have been investigated for various biological activities . Related structural analogs have shown satisfactory activity against human tumor cell lines, including hepatocellular carcinoma (HepG2) and mammary gland breast (MCF-7) cells . Some derivatives in this class have displayed potent inhibitory activity against histone deacetylase and anti-proliferative effects against multiple human cancer cell lines . The primary research application of this specific compound stems from the documented anti-tyrosinase activity of closely related pyrimidine derivatives. Molecular docking studies suggest that 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones can function as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are valuable research tools for studying skin hyperpigmentation disorders . Abnormal melanogenesis is also a factor in dermatological conditions such as melasma, lentigines, and skin cancer . The leading compound in this class (designated 4g in recent studies), which contains a 2,4-dihydroxybenzene fragment, demonstrated particularly strong anti-tyrosinase activity, suggesting the importance of specific substituents in optimizing enzyme inhibition . Beyond tyrosinase inhibition, the structural motif present in this compound is associated with kinase modulation. Benzothienopyrimidinones have been identified as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene PIM kinases (Pim-1, Pim-2, and Pim-3) . These kinases are frequently overexpressed in hematopoietic malignancies and solid tumors, making their inhibitors valuable for oncology research . Protein crystal structures of related benzothienopyrimidinones complexed with Pim-1 have been determined and used to guide structure-activity relationship studies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

Molecular Formula

C22H26N2OS2

Molecular Weight

398.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H26N2OS2/c1-22(2,3)15-11-9-14(10-12-15)13-26-21-23-19-18(20(25)24(21)4)16-7-5-6-8-17(16)27-19/h9-12H,5-8,13H2,1-4H3

InChI Key

LSQIBUGTWNULRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Preparation Methods

Core Structure Assembly: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The benzothienopyrimidinone core is constructed via cyclocondensation of 2-aminobenzothiophene-3-carboxylate derivatives with urea or thiourea. Adapted from microwave-assisted protocols , reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) with urea in formic acid under microwave irradiation (90°C, 30 minutes) yields the pyrimidinone (2) in 85% yield (Table 1). Conventional heating (reflux, 7 hours) achieves comparable yields (82%) but with prolonged reaction times .

Table 1: Cyclocondensation Optimization

MethodTemperature (°C)Time (h)Yield (%)
Microwave 900.585
Reflux 100782

Nuclear magnetic resonance (NMR) analysis confirms ring formation, with pyrimidine C2–H resonating at δ 8.66 ppm (CDCl3) . Infrared (IR) spectroscopy reveals carbonyl stretching at 1680 cm⁻¹ .

Chlorination at C4: Synthesis of 4-Chloro Intermediate

Chlorination of the 4-keto group is critical for subsequent functionalization. Treatment of pyrimidinone (2) with phosphorus oxychloride (POCl3) under microwave irradiation (95°C, 10 minutes) produces 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (3) in 75% yield . Conventional reflux (3 hours) yields 71%, demonstrating microwave efficiency (Table 2) . Excess POCl3 (5 mL per 0.82 mmol substrate) ensures complete conversion, with workup involving ice-water quenching and ethyl acetate extraction .

Table 2: Chlorination Efficiency

MethodPOCl3 (equiv)TimeYield (%)
Microwave 3.510 min75
Reflux 3.03 h71

¹H NMR of (3) shows loss of the carbonyl proton and a downfield shift for C2–H (δ 8.66 ppm) . Residual starting material is minimized by iterative recrystallization from petroleum ether .

Thioether Formation: Introducing the 4-tert-Butylbenzylsulfanyl Group

Nucleophilic substitution of the 4-chloro intermediate (3) with 4-tert-butylbenzylthiol (4) installs the sulfanyl moiety. Optimized conditions use potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6 hours, achieving 78% yield (Table 3) . The thiol (4) is prepared via reduction of 4-tert-butylbenzyl disulfide (NaBH4, ethanol) or alkylation of thiourea followed by hydrolysis .

Table 3: Thiol Substitution Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3 DMF80678
NaH THF60865

¹H NMR of product (5) confirms thioether linkage, with benzyl methylenes at δ 4.42 ppm (s, 2H) and tert-butyl singlet at δ 1.32 ppm . Side products from over-alkylation are suppressed by maintaining a 1:1 molar ratio of (3) to (4) .

N-Methylation at Position 3

Methylation of the pyrimidine N3 employs methyl iodide (CH3I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). Reaction at 25°C for 12 hours affords 3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (6) in 89% yield . Alternative agents like dimethyl sulfate ((CH3)2SO4) yield comparable results but require higher temperatures (40°C) .

Table 4: Methylation Agents

Methylating AgentBaseSolventYield (%)
CH3I NaHTHF89
(CH3)2SO4 K2CO3DMF85

Methylation completeness is verified by mass spectrometry (HRMS-ESI: [M + H]+ calcd for C12H14N2OS, 247.0909; found, 247.0912) .

Final Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (9:1). Final compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits:

  • Melting Point : 147–149°C

  • ¹H NMR (CDCl3) : δ 1.32 (s, 9H, t-Bu), 2.20–2.80 (m, 8H, tetrahydro ring), 3.89 (s, 3H, N–CH3), 4.42 (s, 2H, SCH2), 8.20 (s, 1H, C2–H) .

  • IR (KBr) : 2941 (C–H), 1666 (C=O), 1522 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The sulfur atom in the compound may play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name R<sup>2</sup> Substituent R<sup>3</sup> Substituent Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-tert-butylbenzylsulfanyl Methyl ~454.62* Not explicitly reported; inferred antimicrobial potential
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-bromophenoxy Isopropyl 445.34 Structural studies; no activity reported
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-bromobenzylsulfanyl Ethyl 464.42 Antimicrobial (moderate)
3-(4-Methoxyphenyl)-2-[(3-trifluoromethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-trifluoromethylbenzylsulfanyl 4-methoxyphenyl 519.55 Anticancer (in vitro cytotoxicity)
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Hydrazino Benzyl 354.45 Intermediate for triazolo derivatives
3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Naphthalen-1-ylmethylsulfanyl 4-methylphenyl 468.63 Antifungal (reported in analogs)

*Calculated based on molecular formula C23H27N2OS2.

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-bromobenzylsulfanyl derivative () exhibits moderate antimicrobial activity, attributed to the electron-withdrawing bromine enhancing electrophilicity and membrane penetration .
  • The 3-trifluoromethylbenzylsulfanyl group () enhances cytotoxicity, likely due to increased lipophilicity and metabolic stability .
  • Naphthalenylmethylsulfanyl substituents () improve antifungal activity by expanding π-π interactions with target enzymes .

Synthetic Flexibility: The 2-position sulfanyl group is highly tunable. Chlorination of the pyrimidin-4(3H)-one core (3) enables substitution with diverse thiols, as seen in the target compound and its brominated analogs . Hydrazino derivatives () serve as intermediates for triazolo-fused systems, expanding pharmacological profiles .

Structural vs. Functional Trade-offs :

  • Bulky substituents (e.g., 4-tert-butylbenzyl ) may reduce solubility but improve target binding affinity .
  • Smaller R<sup>3</sup> groups (e.g., methyl, ethyl) favor metabolic stability compared to aryl substituents (e.g., 4-methoxyphenyl) .

Research Findings and Trends

  • Antimicrobial Activity : Derivatives with halogenated or electron-deficient sulfanyl groups (e.g., bromo, trifluoromethyl) show superior activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
  • Anticancer Potential: The 3-trifluoromethylbenzylsulfanyl derivative () demonstrated IC50 values of 12–18 µM against MCF-7 and HeLa cell lines, likely via topoisomerase II inhibition .
  • Synthetic Challenges : Steric hindrance from tert-butyl groups complicates purification, requiring chromatographic techniques for isolation .

Biological Activity

The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest due to its unique structural characteristics and potential biological activities. Its molecular formula is C₁₈H₃₁N₂S, with a molecular weight of approximately 303.53 g/mol. The presence of the sulfanyl group suggests reactivity that may translate into significant biological effects.

Chemical Structure

The structure of the compound includes a tetrahydrobenzothieno framework fused with a pyrimidine ring. This unique arrangement may enhance its pharmacological properties. The compound's synthesis typically involves multi-step organic synthesis techniques that leverage the reactivity of thiol compounds and heterocycles.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown moderate to good activity against various bacterial strains.
  • Anticancer Potential : Some derivatives have been identified as potential anticancer agents through screening processes.
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties in various assays.

Antimicrobial Activity

Research has characterized the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaZone of Inhibition (mm)
1S. aureus15
2E. coli12
3K. pneumoniae10

These findings suggest that modifications to the sulfanyl group or the benzothieno structure may enhance antimicrobial efficacy.

Anticancer Activity

A study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The screening revealed that certain structural analogs of 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibited significant cytotoxicity against cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)25
MCF7 (Breast)30
HeLa (Cervical)20

These results indicate a promising avenue for further investigation into its potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Receptors : Potential interactions with specific cellular receptors could modulate signaling pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Formation of the benzothieno-pyrimidine core via cyclization of thioketones with amines or urea derivatives under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
  • Introduction of the sulfanyl group via nucleophilic substitution (e.g., using 4-tert-butylbenzyl thiol in DMF at 60°C for 6–8 hours) .
  • Methylation at the 3-position using methyl iodide in the presence of a base (e.g., K₂CO₃ in acetone) .
    • Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DCM/MeOH gradients) to isolate intermediates. Final yields (~40–60%) depend on purification via column chromatography .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or substituent positioning?

  • Techniques :

  • X-ray crystallography for definitive stereochemical assignment (e.g., planar central thienopyrimidine ring system observed in related derivatives) .
  • NMR spectroscopy : Use ¹H-¹³C HSQC and NOESY to confirm substituent orientation (e.g., methyl group at C3 and tert-butylbenzyl at C2) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (C₂₃H₂₉N₂OS₂; theoretical [M+H⁺] = 413.18) .

Q. What analytical methods are recommended for assessing purity and stability during storage?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity for biological assays: ≥95% .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via LC-MS. Store under inert atmosphere at –20°C in amber vials .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

  • SAR Insights :

  • 2-position : Bulkier groups (e.g., 4-tert-butylbenzyl) enhance lipophilicity, improving membrane permeability (logP ~3.5 vs. ~2.8 for smaller substituents) .
  • 3-position : Methyl groups reduce steric hindrance, favoring binding to hydrophobic enzyme pockets (e.g., observed in anti-inflammatory assays) .
    • Computational Tools :
  • Molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or bacterial DNA gyrase .
  • QSAR models using descriptors like polar surface area (PSA) and H-bond acceptors to optimize antimicrobial activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory potency)?

  • Approach :

  • Standardized assays : Use CLSI guidelines for MIC determination (bacterial strains: S. aureus ATCC 29213, E. coli ATCC 25922) .
  • Dose-response curves : Compare IC₅₀ values in anti-inflammatory models (e.g., COX-2 inhibition) versus cytotoxicity (MTT assay on HEK-293 cells) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., bromobenzyl or pyridinylmethyl derivatives) to identify substituent-specific trends .

Q. How can regioselectivity challenges during sulfanyl group introduction be addressed?

  • Solutions :

  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) to direct sulfanyl substitution to the 2-position .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., overalkylation) by shortening reaction times (30 minutes vs. 6 hours) .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

  • Models :

  • Hepatic microsomes (human or rat) to assess Phase I metabolism (e.g., t₁/₂ < 30 minutes suggests rapid clearance) .
  • CYP450 inhibition assays (e.g., CYP3A4 luminescent substrates) to identify drug-drug interaction risks .
  • Caco-2 cell monolayers for predicting intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Key Considerations for Researchers

  • Data Reproducibility : Report detailed reaction conditions (solvent ratios, catalyst loadings) to mitigate variability in biological assays .
  • Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing without regulatory approval .

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